molecular formula C20H20N2O3 B2530996 (E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide CAS No. 554436-41-8

(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide

Cat. No.: B2530996
CAS No.: 554436-41-8
M. Wt: 336.391
InChI Key: WCYQFWFEGITFBI-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide is an organic compound with a complex structure that includes cyano, dimethoxyphenyl, and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the enamine intermediate: This involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine under acidic conditions to form the enamine.

    Addition of the cyano group: The enamine intermediate is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.

    Formation of the final product: The intermediate is then subjected to a condensation reaction with 4-ethylbenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the cyano group.

Scientific Research Applications

(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-phenylprop-2-enamide: Similar structure but lacks the ethyl group on the phenyl ring.

    (E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.

Uniqueness

(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide is unique due to the presence of both the cyano and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to similar compounds.

Properties

IUPAC Name

(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-14-5-7-15(8-6-14)11-16(13-21)20(23)22-17-9-10-18(24-2)19(12-17)25-3/h5-12H,4H2,1-3H3,(H,22,23)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYQFWFEGITFBI-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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